molecular formula C9H13ClFNO2 B7948556 (R)-2-Amino-2-(4-fluoro-3-methoxyphenyl)ethan-1-ol hydrochloride

(R)-2-Amino-2-(4-fluoro-3-methoxyphenyl)ethan-1-ol hydrochloride

Cat. No.: B7948556
M. Wt: 221.65 g/mol
InChI Key: ZJHXCOXQHPCSDF-QRPNPIFTSA-N
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Description

®-2-Amino-2-(4-fluoro-3-methoxyphenyl)ethan-1-ol hydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by the presence of an amino group, a fluoro-substituted aromatic ring, and a methoxy group, making it a versatile molecule for different chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-Amino-2-(4-fluoro-3-methoxyphenyl)ethan-1-ol hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of ®-1-(4-fluoro-3-methoxyphenyl)ethan-1-ol.

    Amination: The hydroxyl group of the starting material is converted to an amino group through a series of reactions involving reagents such as ammonia or amines under specific conditions.

    Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the amine with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Temperature Control: Maintaining optimal temperatures to ensure efficient reactions.

    Purification: Employing techniques such as crystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

®-2-Amino-2-(4-fluoro-3-methoxyphenyl)ethan-1-ol hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oxides.

    Reduction: The aromatic ring can be reduced under specific conditions.

    Substitution: The fluoro and methoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles such as amines or thiols.

Major Products

    Oxidation Products: Corresponding nitroso or nitro compounds.

    Reduction Products: Reduced aromatic ring compounds.

    Substitution Products: Compounds with substituted fluoro or methoxy groups.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: Acts as a catalyst or catalyst precursor in various chemical reactions.

Biology

    Biochemical Studies: Used in studies involving enzyme interactions and protein modifications.

    Cell Signaling: Investigated for its role in cell signaling pathways.

Medicine

    Pharmaceuticals: Potential use in the development of drugs targeting specific receptors or enzymes.

    Diagnostics: Used in diagnostic assays and imaging techniques.

Industry

    Material Science: Employed in the development of new materials with specific properties.

    Agrochemicals: Used in the synthesis of agrochemicals for crop protection.

Mechanism of Action

The mechanism of action of ®-2-Amino-2-(4-fluoro-3-methoxyphenyl)ethan-1-ol hydrochloride involves its interaction with specific molecular targets such as enzymes or receptors. The compound may:

    Bind to Active Sites: Interact with the active sites of enzymes, inhibiting or activating their function.

    Modulate Pathways: Influence signaling pathways by binding to receptors or other proteins involved in cellular communication.

Comparison with Similar Compounds

Similar Compounds

  • ®-1-(4-Fluoro-3-methoxyphenyl)ethan-1-ol
  • 2-(4-Fluoro-3-methoxyphenyl)ethan-1-ol

Uniqueness

  • Structural Features : The presence of both amino and fluoro-methoxy substituted aromatic ring makes it unique compared to similar compounds.
  • Reactivity : Exhibits distinct reactivity patterns due to the combination of functional groups.

This detailed article provides a comprehensive overview of ®-2-Amino-2-(4-fluoro-3-methoxyphenyl)ethan-1-ol hydrochloride, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

(2R)-2-amino-2-(4-fluoro-3-methoxyphenyl)ethanol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12FNO2.ClH/c1-13-9-4-6(8(11)5-12)2-3-7(9)10;/h2-4,8,12H,5,11H2,1H3;1H/t8-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJHXCOXQHPCSDF-QRPNPIFTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C(CO)N)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)[C@H](CO)N)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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